molecular formula C9H7ClFNO B12334688 4-Chloro-2-fluoro-5-methoxybenzyl cyanide CAS No. 374780-17-3

4-Chloro-2-fluoro-5-methoxybenzyl cyanide

Cat. No.: B12334688
CAS No.: 374780-17-3
M. Wt: 199.61 g/mol
InChI Key: SCRNPAQKJRATEO-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, 4-chloro-2-fluoro-5-methoxy- is an organic compound with the molecular formula C9H7ClFNO It is a derivative of benzeneacetonitrile, where the benzene ring is substituted with chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile, 4-chloro-2-fluoro-5-methoxy- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of Benzeneacetonitrile, 4-chloro-2-fluoro-5-methoxy- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, 4-chloro-2-fluoro-5-methoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the benzene ring.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzeneacetonitrile derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.

Scientific Research Applications

Benzeneacetonitrile, 4-chloro-2-fluoro-5-methoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 4-chloro-2-fluoro-5-methoxy- involves its interaction with specific molecular targets and pathways. The presence of halogen and methoxy groups on the benzene ring can influence its reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetonitrile, 4-chloro-2-fluoro-: This compound is similar but lacks the methoxy group, which can affect its reactivity and applications.

    Benzeneacetonitrile, 4-fluoro-:

Uniqueness

Benzeneacetonitrile, 4-chloro-2-fluoro-5-methoxy- is unique due to the specific combination of substituents on the benzene ring

Biological Activity

4-Chloro-2-fluoro-5-methoxybenzyl cyanide is an organic compound noted for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure:

  • Molecular Formula: C₉H₇ClFNO
  • Molecular Weight: 199.61 g/mol
  • IUPAC Name: 2-(4-chloro-2-fluoro-5-methoxyphenyl)acetonitrile

The compound can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon–carbon bonds under mild conditions. This method is particularly advantageous due to its high yield and functional group tolerance.

The biological activity of this compound is influenced by the presence of halogen and methoxy groups on the benzene ring. These substituents enhance the compound's reactivity and binding affinity to various biological targets. The specific mechanism may vary based on the biological system being studied, but it often involves interactions with key molecular pathways that regulate cellular processes.

Antiviral Activity

Research indicates that derivatives of compounds similar to this compound exhibit promising antiviral properties. For instance, a study on a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated significant anti-HBV activity with IC₅₀ values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests that similar mechanisms may be applicable to this compound.

CompoundIC₅₀ (µM)SI (Selectivity Index)
IMB-0523 (anti-HBV)1.99 (wild-type)58
IMB-0523 (drug-resistant)3.3052

Cytotoxicity Studies

In toxicity assessments, IMB-0523 showed low acute toxicity with an LD₅₀ value of approximately 448 mg/kg in mice, indicating a favorable safety profile for potential therapeutic applications .

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral efficacy of IMB-0523 in vitro and in vivo, showing it effectively inhibited HBV replication by increasing intracellular levels of APOBEC3G, a known antiviral factor. The compound's low cytotoxicity further supports its potential as a therapeutic agent against viral infections .
  • Chemical Reactivity : The unique combination of chlorine, fluorine, and methoxy groups in this compound distinguishes it from other compounds in its class, making it a subject of interest for further chemical and biological research.

Properties

CAS No.

374780-17-3

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

2-(4-chloro-2-fluoro-5-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H7ClFNO/c1-13-9-4-6(2-3-12)8(11)5-7(9)10/h4-5H,2H2,1H3

InChI Key

SCRNPAQKJRATEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC#N)F)Cl

Origin of Product

United States

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